molecular formula C15H18N2O B11868157 1-Benzyl-2-(3-methoxybenzyl)hydrazine

1-Benzyl-2-(3-methoxybenzyl)hydrazine

Cat. No.: B11868157
M. Wt: 242.32 g/mol
InChI Key: QNVRFMODWJWWKX-UHFFFAOYSA-N
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Description

1-Benzyl-2-(3-methoxybenzyl)hydrazine is an organic compound with the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 g/mol . This compound is part of the hydrazine family, characterized by the presence of a hydrazine functional group (-NH-NH₂) attached to benzyl and methoxybenzyl groups. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-Benzyl-2-(3-methoxybenzyl)hydrazine typically involves the reaction of benzyl hydrazine with 3-methoxybenzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Benzyl-2-(3-methoxybenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzyl and methoxybenzyl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-2-(3-methoxybenzyl)hydrazine has several applications in scientific research:

    Biology: Researchers use this compound to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or therapeutic agents.

    Medicine: Preliminary studies suggest that hydrazine derivatives may have potential as anticancer agents, although further research is needed to confirm these findings.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(3-methoxybenzyl)hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine functional group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. Further research is needed to elucidate the specific pathways and molecular targets involved .

Comparison with Similar Compounds

1-Benzyl-2-(3-methoxybenzyl)hydrazine can be compared with other hydrazine derivatives, such as:

    Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals and dyes.

    Benzylhydrazine: Used as an intermediate in organic synthesis.

    Methoxybenzylhydrazine: Similar to this compound but with different substitution patterns on the benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other hydrazine derivatives .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-benzyl-2-[(3-methoxyphenyl)methyl]hydrazine

InChI

InChI=1S/C15H18N2O/c1-18-15-9-5-8-14(10-15)12-17-16-11-13-6-3-2-4-7-13/h2-10,16-17H,11-12H2,1H3

InChI Key

QNVRFMODWJWWKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNNCC2=CC=CC=C2

Origin of Product

United States

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